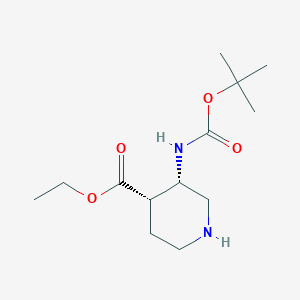

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Description

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a piperidine derivative with a stereospecific cis configuration. The compound features two key substituents:

- Position 3: A tert-butoxycarbonyl (Boc)-protected amino group, which enhances stability during synthetic processes.

- Position 4: A carboxylic acid ethyl ester group, which increases lipophilicity compared to free carboxylic acids.

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring rigid piperidine scaffolds. Its cis configuration and functional groups make it structurally distinct from analogs, influencing reactivity and biological interactions.

Properties

IUPAC Name |

ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFKLQIHHBWQG-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Boc protection step occurs under anhydrous conditions in dichloromethane (DCM) at 0–25°C. The amine reacts with Boc anhydride to form a stable carbamate, with Et₃N neutralizing the generated acid. For example, a suspension of piperidine-4-carboxylic acid ethyl ester (20.67 mmol) in DCM reacts with Boc anhydride (3 equivalents) and Et₃N (5 equivalents) overnight at room temperature, yielding the Boc-protected intermediate in 99% after column chromatography.

Purification and Scalability

Crude products are purified via silica gel chromatography using chloroform/methanol gradients. This method is scalable, with industrial applications requiring >100 g batches. However, chromatography’s cost and time inefficiencies drive interest in alternative purification methods, such as crystallization.

Enzymatic Chiral Resolution for Stereochemical Control

Stereoselective synthesis of the cis isomer is challenging due to the piperidine ring’s conformational flexibility. Patent CN108239019A discloses a biocatalytic approach using lipases and ketoreductases to achieve high enantiomeric excess (ee).

Lipase-Mediated Hydrolysis

Starting from racemic 5,5-diethoxy-2-piperidinecarboxylic acid ethyl ester, lipases selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-configured ester. For instance, Candida antarctica lipase B in phosphate buffer (pH 7.0, 35°C) achieves >98% ee for the (S)-enantiomer after 24 hours.

Ketoreductase-Catalyzed Reduction

The (S)-5-carbonyl intermediate undergoes ketoreductase-mediated reduction to install the cis-3,4 stereochemistry. Using a NADPH-dependent ketoreductase in methanol at 35°C, the reaction affords cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester with 95% diastereomeric excess (de).

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the two primary methods:

Key Findings:

-

The organic method offers higher yields but struggles with stereochemical control, often requiring chiral auxiliaries.

-

Enzymatic routes provide superior enantioselectivity but involve costly enzymes and cofactors, limiting large-scale use.

Optimization Strategies and Challenges

Solvent and Temperature Effects

In Boc protection, replacing DCM with tetrahydrofuran (THF) reduces reaction time but lowers yield by 10–15%. Optimal temperatures range from 0°C (to minimize side reactions) to 25°C (for faster kinetics).

Alternative Protecting Groups

While Boc is standard, exploratory studies with 9-fluorenylmethyloxycarbonyl (Fmoc) show promise for orthogonal protection. However, Fmoc’s acid sensitivity complicates subsequent steps.

Industrial Applications and Environmental Considerations

Large-scale production favors the organic method due to reagent availability and established protocols. However, solvent waste (e.g., DCM, chloroform) poses environmental risks, driving interest in green chemistry approaches. Enzyme recycling and aqueous-phase biocatalysis are under investigation to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

-

Anticancer Activity:

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives. For instance, research on derivatives of piperidine has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain piperidine-based compounds exhibited low IC50 values, indicating strong anticancer activity against various cancer cell lines . -

Neuropharmacological Effects:

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that piperidine derivatives can act as inhibitors for neurotransmitter transporters, which may be beneficial in conditions like depression and anxiety . -

Acetylcholinesterase Inhibition:

The compound may also serve as a lead structure for developing acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Compounds with similar structures have shown effective inhibition of acetylcholinesterase, thereby enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Therapeutic Potential

The therapeutic applications of cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester extend beyond cancer treatment and neuropharmacology:

- Drug Development: The compound serves as a valuable scaffold for designing new drugs targeting various biological pathways.

- Pharmaceutical Formulations: Its properties may allow incorporation into formulations aimed at enhancing bioavailability and efficacy of existing drugs.

Mechanism of Action

The mechanism by which cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs and Differences

The compound is compared below with (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5, from ), a structurally related piperidine derivative.

Table 1: Structural and Physicochemical Comparison

Key Observations:

The phenyl group in the analog introduces aromaticity, which may influence π-π stacking interactions in drug-receptor binding.

Stereochemical Considerations :

- The cis configuration in the target compound vs. the (3S,4R) configuration in the analog highlights the importance of stereochemistry in modulating biological activity and synthetic utility.

Molecular Weight and Complexity :

- The analog’s higher molecular weight (305.37 g/mol) is attributed to the phenyl group, whereas the target compound’s lower weight (~271 g/mol) reflects its ester group and lack of aromatic substituents.

Research Findings and Implications

While the provided evidence lacks direct studies on the target compound, structural analysis reveals critical insights:

- Synthetic Utility : The Boc group in both compounds ensures stability during peptide coupling or nucleophilic reactions .

- Solubility : The ethyl ester in the target compound may reduce aqueous solubility compared to the carboxylic acid analog, impacting formulation strategies.

- Biological Relevance : Piperidine derivatives are widely explored in drug discovery; the cis configuration could confer unique conformational preferences in target binding.

Biological Activity

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C13H25ClN2O4

- Molecular Weight : 308.80 g/mol

- CAS Number : 2716849-40-8

The compound features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with piperidine derivatives. The process may utilize various coupling reagents to facilitate the formation of the desired amide bond, although specific methodologies are not extensively documented in the provided literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for related piperidinothiosemicarbazones that ranged from 0.5 to 512 µg/mL against Mycobacterium tuberculosis .

Anti-inflammatory Effects

Piperidine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that certain structural modifications can enhance their ability to inhibit pro-inflammatory cytokines such as TNF-α and IFN-γ, suggesting that this compound may exhibit similar effects .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of selectivity towards cancerous versus non-cancerous cells. For example, certain derivatives showed significant cytotoxic effects at concentrations much lower than those that affected normal cells . This selectivity is crucial for the development of therapeutic agents with minimal side effects.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester?

- Methodological Answer : The synthesis typically involves two critical steps: (1) introducing the tert-butoxycarbonyl (Boc) protective group to the piperidine amine and (2) esterifying the carboxylic acid moiety. For Boc protection, intermediates like N-(tert-butoxycarbonyl)-4-piperidone are used, followed by functionalization at the 3-position . Esterification is often achieved via acid-catalyzed reactions with ethanol or ethyl halides. Alkylation or condensation reactions, such as mesylate displacement (e.g., using α,α'-dibromo-o-xylene derivatives under phase-transfer catalysis), may also be employed to establish stereochemistry .

Q. How is the Boc protective group utilized in the synthesis, and what are its advantages?

- Methodological Answer : The Boc group protects the amine from unwanted reactions during synthesis. It is stable under basic and nucleophilic conditions but cleaved under acidic environments (e.g., trifluoroacetic acid). This selectivity allows sequential functionalization of the piperidine ring without deprotection . For example, in related compounds, Boc-protected intermediates like 1-Boc-4-piperidone are used to ensure regioselective modifications .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : To verify purity (e.g., Boc-protected piperidine derivatives often exhibit distinct melting points, such as 138–139.5°C for structurally similar compounds) .

- NMR Spectroscopy : To confirm the cis configuration (e.g., coupling constants in -NMR distinguish axial/equatorial substituents) .

- HPLC/MS : For purity assessment and molecular weight confirmation .

Advanced Research Questions

Q. How can researchers ensure the cis configuration during synthesis, and what factors influence stereoselectivity?

- Methodological Answer : The cis configuration is controlled by reaction conditions and catalysts. For example:

- Steric Effects : Bulky groups (e.g., Boc) favor equatorial positioning, directing substituents to adopt cis geometry .

- Chiral Catalysts : Enantioselective synthesis methods, such as kinetic resolution using thermostable esterases (e.g., PestE from Pyrobaculum calidifontis), can enhance stereochemical purity .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring cis isomer formation .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Boc-protected derivatives decompose at elevated temperatures (e.g., mp 48–50°C for related compounds), necessitating storage at 2–8°C .

- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl in dioxane), while the ethyl ester is stable. Deprotection protocols must balance efficiency with ester integrity .

- Light/Oxygen Sensitivity : Store under inert gas (N) and protect from light to prevent oxidation of the piperidine ring .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., -NMR and IR) to confirm functional groups. For example, ester carbonyl peaks appear at ~170–175 ppm in -NMR and ~1720 cm in IR .

- Reference Standards : Compare data with NIST-certified compounds (e.g., N-tert-Butoxycarbonyl-4-piperidone) to validate spectral assignments .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d vs. CDCl) in NMR interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.